An In-Depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline
An In-Depth Technical Guide to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline. This document is meticulously crafted for researchers, scientists, and professionals in the field of drug development who are engaged with novel chemical entities. The synthesis, characterization, and potential applications of substituted anilines and piperazine derivatives are of paramount importance in the quest for new therapeutic agents. This guide is designed to provide not only a structured overview of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline but also to delve into the scientific rationale behind the presented methodologies. Our objective is to empower your research endeavors with a robust and scientifically validated resource.
Introduction to 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline
3-Chloro-2-(4-ethylpiperazin-1-yl)aniline is an organic compound featuring a chloroaniline core substituted with an ethylpiperazine moiety. The unique arrangement of the chloro, amino, and ethylpiperazinyl groups on the aniline ring imparts specific physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. The presence of the piperazine ring, a common scaffold in many approved drugs, suggests potential for biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClN₃ | PubChem |
| Molecular Weight | 239.74 g/mol | PubChem |
| Monoisotopic Mass | 239.11893 Da | PubChem |
| Appearance | Expected to be a solid or oil | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |
Synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline.
Step 1: Synthesis of 1-(2-Chloro-6-nitrophenyl)-4-ethylpiperazine
This step involves the nucleophilic aromatic substitution of a chlorine atom in 1,2-dichloro-3-nitrobenzene with 1-ethylpiperazine. The nitro group activates the aromatic ring for this substitution.
Experimental Protocol:
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To a solution of 1,2-dichloro-3-nitrobenzene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-ethylpiperazine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).
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Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine.
Step 2: Synthesis of 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline
The final step is the reduction of the nitro group of the intermediate to an amine.
Experimental Protocol:
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Dissolve the purified 1-(2-chloro-6-nitrophenyl)-4-ethylpiperazine (1 equivalent) in a solvent mixture of ethanol and water.
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Add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 1-2 equivalents).
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Heat the mixture to reflux (around 80-90°C) and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed.
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After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline.
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Further purification can be achieved by column chromatography or recrystallization if necessary.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Signals for the ethyl group (a quartet and a triplet). Signals for the piperazine ring protons. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Signals for the ethyl and piperazine carbons. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for one chlorine atom should be observed. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations. C-N and C-Cl stretching vibrations. |
Potential Applications in Drug Discovery
Substituted anilines and piperazine derivatives are prevalent in a wide range of pharmaceuticals. The structural motifs present in 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline suggest its potential as a building block or a lead compound in several therapeutic areas:
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Oncology: Many kinase inhibitors incorporate substituted aniline and piperazine moieties. This compound could serve as a starting point for the development of inhibitors for various kinases implicated in cancer.
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Neuroscience: The piperazine scaffold is a well-known pharmacophore for central nervous system (CNS) targets, including dopamine and serotonin receptors. Derivatives of this compound could be explored for their potential as antipsychotic, antidepressant, or anxiolytic agents.
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Infectious Diseases: Piperazine-containing compounds have shown promise as antibacterial and antiparasitic agents.
Logical Relationship of Structural Features to Potential Biological Activity:
Caption: Key structural features and their potential contributions to biological activity.
Safety and Handling
As a substituted chloroaniline, 3-Chloro-2-(4-ethylpiperazin-1-yl)aniline should be handled with care, assuming it may possess toxic properties characteristic of this class of compounds.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Avoid Contact: Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2-(4-ethylpiperazin-1-yl)aniline represents a valuable chemical entity with significant potential for applications in drug discovery and development. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, and key considerations for its analytical characterization and safe handling. It is our hope that this document will serve as a practical and insightful resource for the scientific community, fostering further research and innovation in the field of medicinal chemistry.
References
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PubChem. 3-chloro-2-(4-ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]
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Loba Chemie. 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]
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Gu, J., Chen, J.-Z., Nie, X.-L., Huang, G.-P., & Huang, J.-P. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635–637. [Link]
- Google Patents. Synthetic method of 3-chloro-2-methylaniline.
- Google Patents.
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SciSpace. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. [Link]
